REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[I:12])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>CN(C=O)C>[F:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][NH2:1])=[C:6]([I:12])[CH:7]=1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=C(C=C(C=C1)F)I
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The DMF was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with 0.5 N hydrochloric acid (140 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous extract
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ether (200 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)CN)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.52 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |